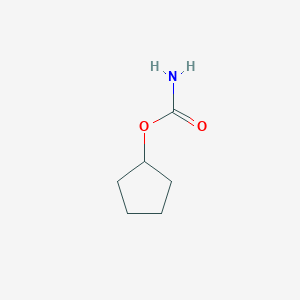![molecular formula C6H4ClN3S B188735 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione CAS No. 120759-70-8](/img/structure/B188735.png)
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione is a chemical compound that has gained significant attention in the scientific community. It is a heterocyclic compound that contains an imidazole ring and a pyridine ring with a thione functional group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and modulate cell cycle progression. Its antiviral activity may be due to its ability to inhibit viral replication and entry into host cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione exhibits biochemical and physiological effects. It has been found to induce DNA damage and oxidative stress, which may contribute to its anticancer activity. It has also been found to modulate the immune system and inhibit inflammation, which may contribute to its antiviral and antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione in lab experiments is its ability to exhibit biological activities at low concentrations. This makes it a potential candidate for drug development. However, one of the limitations is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as an antiviral and antimicrobial agent. Further studies are also needed to understand its mechanism of action and its potential toxicity. Finally, the development of new synthesis methods may lead to the discovery of new derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione can be achieved using different methods. One of the most common methods involves the reaction of 4-chloro-1H-imidazole-5-carbaldehyde with 2-mercaptopyridine in the presence of a catalyst such as zinc chloride. Other methods include the reaction of 4-chloro-1H-imidazole with thiourea and 2-chloropyridine, or the reaction of 4-chloro-1H-imidazole with carbon disulfide and 2-chloropyridine.
Aplicaciones Científicas De Investigación
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione has been extensively studied for its potential applications in scientific research. It has been found to exhibit biological activities such as anticancer, antiviral, and antimicrobial properties. Its potential as a therapeutic agent for cancer treatment has been investigated, and it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
120759-70-8 |
|---|---|
Nombre del producto |
4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione |
Fórmula molecular |
C6H4ClN3S |
Peso molecular |
185.64 g/mol |
Nombre IUPAC |
4-chloro-1,3-dihydroimidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H4ClN3S/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) |
Clave InChI |
SVTOVOPWKKJSLO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1NC(=S)N2)Cl |
SMILES canónico |
C1=CN=C(C2=C1NC(=S)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)












